2-Bromo-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
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Overview
Description
2-Bromo-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine derivative followed by the introduction of trifluoromethoxy and trifluoromethyl groups. One common method includes the bromination of 5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The trifluoromethoxy and trifluoromethyl groups can participate in oxidation-reduction reactions, altering the electronic properties of the pyridine ring.
Coupling Reactions: This compound can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 2-Bromo-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine exerts its effects is primarily through its reactivity and ability to modify other molecules. The bromine atom and trifluoromethyl groups influence the electronic distribution within the pyridine ring, making it a versatile intermediate in various chemical transformations. The compound can interact with molecular targets such as enzymes, receptors, and nucleic acids, depending on the context of its application.
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethoxy)pyridine
Comparison: Compared to its analogs, 2-Bromo-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups. This dual substitution pattern enhances its reactivity and allows for more diverse chemical modifications. The presence of these electron-withdrawing groups also increases the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in drug discovery and development.
Properties
Molecular Formula |
C7H2BrF6NO |
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Molecular Weight |
309.99 g/mol |
IUPAC Name |
2-bromo-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2BrF6NO/c8-5-1-3(6(9,10)11)4(2-15-5)16-7(12,13)14/h1-2H |
InChI Key |
WXIPARQPBIRXHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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